molecular formula C17H19N3O4 B11118344 N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide

N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide

Cat. No.: B11118344
M. Wt: 329.35 g/mol
InChI Key: KSXQAAIMJLEETO-VXLYETTFSA-N
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Description

N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes both methoxy and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-methoxyaniline in the presence of acetic hydrazide. The reaction is usually carried out under reflux conditions in an ethanol solvent, with the addition of a catalytic amount of acetic acid to facilitate the reaction. The product is then purified through recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. This can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain cases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide stands out due to its combination of hydroxy and methoxy functional groups, which confer unique reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2-methoxyanilino)acetamide

InChI

InChI=1S/C17H19N3O4/c1-23-13-7-8-15(21)12(9-13)10-19-20-17(22)11-18-14-5-3-4-6-16(14)24-2/h3-10,18,21H,11H2,1-2H3,(H,20,22)/b19-10+

InChI Key

KSXQAAIMJLEETO-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC2=CC=CC=C2OC

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)CNC2=CC=CC=C2OC

Origin of Product

United States

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